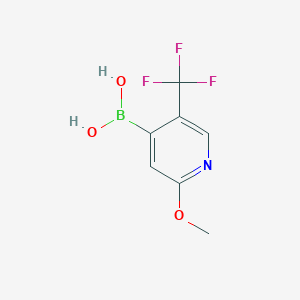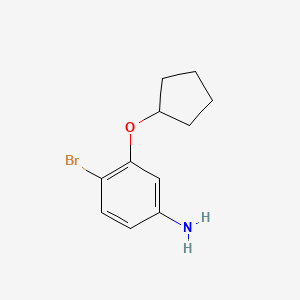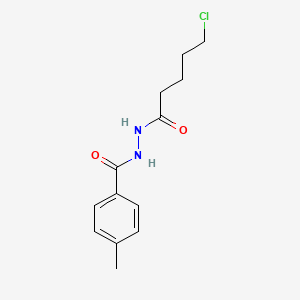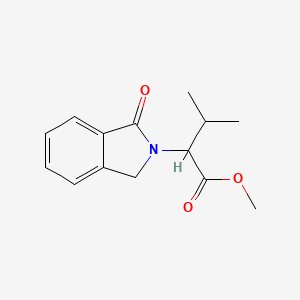
2-Methoxy-5-(trifluoromethyl)pyridine-4-boronic acid
Übersicht
Beschreibung
2-Methoxy-5-(trifluoromethyl)pyridine-4-boronic acid (2-MTFMPBA) is an organic compound that has been used in various scientific applications. It is a boronic acid derivative, which is known for its reactivity and ability to form stable complexes with other compounds. 2-MTFMPBA has been used in a variety of areas, including organic synthesis, medicinal chemistry, and materials science.
Wissenschaftliche Forschungsanwendungen
Organic Optoelectronics and OLED Devices
Boronic acid derivatives, including 2-Methoxy-5-(trifluoromethyl)pyridine-4-boronic acid, are instrumental in the design and development of organic optoelectronic devices. These compounds are utilized in creating organic light-emitting diodes (OLEDs) due to their excellent luminescent properties. The structural design and synthesis of BODIPY-based organic semiconductors for application in OLED devices have shown significant advancements. The inclusion of boronic acid moieties can enhance the emission efficiency and stability of OLED materials, making them viable for near-IR emission applications (Squeo & Pasini, 2020).
Corrosion Inhibition
2-Methoxy-5-(trifluoromethyl)pyridine-4-boronic acid and its derivatives have been explored as potential corrosion inhibitors. These compounds exhibit excellent performance in protecting metals from corrosion, attributed to their ability to form stable chelating complexes with metal surfaces. The effectiveness of quinoline derivatives, which share structural similarities with boronic acid compounds, underscores the potential of utilizing such boronic acids in corrosion inhibition applications (Verma, Quraishi, & Ebenso, 2020).
Advanced Material Synthesis
The synthesis of advanced materials, especially those involving hybrid catalysts and boronic acid derivatives, is a significant area of application. These materials find applications in medicinal and pharmaceutical industries due to their broad synthetic utility and bioavailability. The exploration of boronic acids in the synthesis of pyranopyrimidine scaffolds, for example, demonstrates the compound's versatility in creating structurally complex and functionally diverse materials (Parmar, Vala, & Patel, 2023).
Eigenschaften
IUPAC Name |
[2-methoxy-5-(trifluoromethyl)pyridin-4-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3NO3/c1-15-6-2-5(8(13)14)4(3-12-6)7(9,10)11/h2-3,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNBNQGACHQFFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1C(F)(F)F)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(trifluoromethyl)pyridine-4-boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(Difluoromethyl)sulfonyl]bromobenzene](/img/structure/B1409492.png)


![4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409500.png)



![N-benzyl-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B1409504.png)
![2-(((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)ethyl p-tolyl sulfate](/img/structure/B1409505.png)




